ethyl 3-amino-1H-pyrazole-4-carboxylate
Description
Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. wikipedia.org This structural motif is of immense interest in medicinal chemistry, agrochemicals, and materials science due to the diverse biological and physical properties exhibited by its derivatives. numberanalytics.comresearchgate.netpharmajournal.net The pyrazole core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous commercially available drugs. researchgate.netnih.gov
The significance of pyrazole derivatives stems from their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comresearchgate.netpharmajournal.net This versatility has driven extensive research into the synthesis and functionalization of the pyrazole scaffold. nih.gov
The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgproquest.com One of the classical methods for pyrazole synthesis was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.orgnih.gov
Early research, such as the Knorr pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines, laid the foundation for the field. pharmajournal.netmdpi.com Over the decades, research has evolved from fundamental synthesis to the development of sophisticated derivatives with tailored properties for specific applications, including potent therapeutic agents and advanced materials. numberanalytics.comnih.gov
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.gov This term describes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov The synthetic accessibility of pyrazoles, their drug-like properties, and their ability to act as bioisosteric replacements for other chemical groups contribute to their privileged status. nih.gov
The versatility of the pyrazole scaffold allows for the creation of large and diverse chemical libraries, which are essential for drug discovery and the development of new agrochemicals. researchgate.netmdpi.com Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban, underscores its importance. researchgate.netnih.gov
Specific Focus on Ethyl 5-amino-1H-pyrazole-4-carboxylate as a Key Intermediate and Building Block
Among the vast family of pyrazole derivatives, ethyl 5-amino-1H-pyrazole-4-carboxylate holds a special place as a crucial starting material and intermediate. bldpharm.com Its structure incorporates several reactive sites that can be selectively modified, making it a versatile building block for the synthesis of more complex heterocyclic systems.
The structure of ethyl 5-amino-1H-pyrazole-4-carboxylate is characterized by a pyrazole ring substituted with an amino group at the 5-position and an ethyl carboxylate group at the 4-position. The presence of the amino group and the ester functionality provides multiple points for chemical modification. The pyrazole ring itself is relatively stable but can undergo various reactions, including electrophilic substitution. numberanalytics.com
The reactivity of this compound allows for a range of chemical transformations. For instance, the amino group can be acylated, alkylated, or diazotized, leading to a variety of functionalized pyrazoles. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
A general synthesis for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, closely related structures, involves the Michael-type addition reaction of (ethoxymethylene)malononitrile with aryl hydrazines. scirp.org A similar strategy can be employed for the synthesis of the title compound, for example, by reacting (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of a base. prepchem.com
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a valuable precursor for the synthesis of various fused heterocyclic systems. nih.gov These systems are often of significant interest due to their potential biological activities. For example, 4-aminopyrazole derivatives are ideal precursors for the synthesis of biologically active pyrazolo[4,3-d]pyrimidine ring systems. nih.gov
The strategic placement of the amino and carboxylate groups allows for intramolecular cyclization reactions to form bicyclic and polycyclic structures. This has been exploited in the synthesis of a variety of compounds, including analogues of biologically important molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXGHKWOJXQLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990206 | |
| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
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Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-25-8, 1260243-04-6 | |
| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
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| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
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| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |
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| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |
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| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |
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| Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |
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Synthetic Methodologies for Ethyl 5 Amino 1h Pyrazole 4 Carboxylate and Its Analogues
Classical Synthetic Routes to Pyrazole (B372694) Derivatives
The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with several classical methods being widely utilized. These traditional approaches often involve the construction of the pyrazole core through the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. beilstein-journals.org
Cyclocondensation Reactions
Cyclocondensation reactions represent the most fundamental and widely employed method for pyrazole synthesis. This strategy involves the reaction of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophile, leading to the formation of the pyrazole ring. nih.govmdpi.com
The reaction of hydrazine and its derivatives with α,β-unsaturated nitriles that possess a suitable leaving group at the β-position is a direct route to 5-aminopyrazoles. mdpi.com In this reaction, the amino group at the 5-position of the resulting pyrazole is derived directly from the nitrile group of the starting material. mdpi.com
A prominent example is the synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, which can be achieved by reacting phenylhydrazine (B124118) with ethyl (ethoxymethylene)cyanoacetate. prepchem.com This reaction is typically carried out in a suitable solvent such as ethanol (B145695) under reflux conditions, yielding the desired product in moderate to good yields. prepchem.com Similarly, other substituted hydrazines can be employed to generate a variety of N-substituted 5-aminopyrazole-4-carboxylates. For instance, the reaction of 2-hydrazinopyridine (B147025) with ethyl (ethoxymethylene)cyanoacetate in a mixture of acetic acid and water results in the formation of ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. prepchem.com
The reaction of 3-oxo-2-arylhydrazononitriles with reagents like chloroacetonitrile (B46850) and ethyl chloroacetate (B1199739) also provides a pathway to 4-aminopyrazole derivatives. beilstein-journals.org
The cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives is a classic and versatile method for preparing pyrazoles. nih.govresearchgate.net This reaction typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. nih.govmdpi.com The use of α,β-unsaturated ketones with a leaving group at the β-position can lead directly to the pyrazole product via elimination. mdpi.com
One approach involves the in situ generation of a 1,3-dicarbonyl compound from a ketone and diethyl oxalate, which then reacts with an arylhydrazine to form a 1,3,4,5-substituted pyrazole. nih.gov For example, the reaction of acrolein (an α,β-unsaturated aldehyde) with hydrazine involves a nucleophilic addition followed by cyclization and dehydration to form the pyrazole ring. youtube.com The regioselectivity of the reaction between α,β-unsaturated ketones and hydrazine derivatives can sometimes lead to a mixture of pyrazole isomers. researchgate.net A process has been developed where an α,β-unsaturated carbonyl compound is first reacted with hydrazine without a diluting agent, and the resulting mixture is then treated with sulfuric acid and iodine to yield the pyrazole. google.com
Ethyl (ethoxymethylene)cyanoacetate is a key reagent in the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate and its analogues. prepchem.comchemicalbook.com The reaction involves the cyclocondensation of a hydrazine derivative with ethyl (ethoxymethylene)cyanoacetate. chemicalbook.com
For example, reacting (4-methoxybenzyl)hydrazine (B87055) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of triethylamine (B128534) in ethanol leads to the formation of ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in high yield. chemicalbook.com Similarly, the reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate in refluxing ethanol provides ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. prepchem.com The versatility of this method allows for the synthesis of a wide range of N-substituted pyrazoles by varying the hydrazine starting material. prepchem.com
| Starting Hydrazine | Reagent | Product | Yield (%) | Reference |
| Phenylhydrazine | Ethyl (ethoxymethylene)cyanoacetate | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 44 | prepchem.com |
| (4-Methoxybenzyl)hydrazine hydrochloride | Ethyl (ethoxymethylene)cyanoacetate | Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate | 92 | chemicalbook.com |
| 2-Hydrazinopyridine | Ethyl (ethoxymethylene)cyanoacetate | Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate | Not specified | prepchem.com |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is another powerful tool for the synthesis of pyrazole rings. acs.org This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. acs.orgnih.gov This approach is atom-economical and allows for the construction of highly functionalized pyrazoles. nih.gov
A convenient one-pot procedure has been developed for the preparation of pyrazoles via the 1,3-dipolar cycloaddition of in situ generated diazo compounds from aldehydes with terminal alkynes. acs.org This method provides regioselective access to 3,5-disubstituted pyrazoles. acs.org While effective, the use of diazo compounds requires caution due to their potential toxicity and explosive nature. acs.org The reaction of ethyl diazoacetate with alkynes in an aqueous micellar environment has been shown to produce pyrazoles, with the regioselectivity being pH-dependent. unisi.it The development of methods for the in situ generation of diazo compounds has made this synthetic route more accessible and safer. acs.org
Modern and Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. nih.govthieme-connect.com This trend has also impacted the synthesis of pyrazoles, with a focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and utilizing renewable resources. nih.govresearchgate.net
Green chemistry approaches to pyrazole synthesis often involve the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov These reactions are highly efficient and atom-economical. nih.gov The use of water as a solvent, microwave irradiation, and ultrasound-assisted synthesis are other green techniques that have been successfully applied to pyrazole synthesis. thieme-connect.comresearchgate.netnih.gov For instance, pyrano[2,3-c]pyrazole derivatives have been synthesized via a one-pot multicomponent condensation in the presence of a magnetic nanocatalyst under ultrasonic irradiation. researchgate.net The development of catalyst-free multicomponent reactions in water, facilitated by ultrasound, further highlights the progress in green pyrazole synthesis. nih.gov These modern approaches not only offer environmental benefits but also often lead to higher yields and simpler purification procedures. researchgate.netacs.org
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and cleaner reactions. The synthesis of pyrazole derivatives, including 5-aminopyrazol-4-yl ketones, has been efficiently achieved using microwave dielectric heating. This method involves the rapid and efficient preparation from β-ketonitriles by treatment with N,N'-diphenylformamidine, followed by a heterocyclocondensation reaction with a hydrazine under microwave irradiation. researchgate.net
Another microwave-assisted approach involves the reaction of 1,3-dicarbonyl compounds with hydrazines. For instance, the synthesis of 1-aryl-1H-pyrazole-5-amines can be accomplished by reacting aryl hydrazines with either 3-aminocrotononitrile (B73559) or an α-cyanoketone in a 1 M HCl solution within a microwave reactor. This method is notable for its rapid reaction times, often completing within 10-15 minutes, and high isolated yields of 70-90% after simple vacuum filtration. youtube.com The efficiency of microwave-assisted synthesis is further highlighted in the preparation of 4,5-dihydro-1H-pyrazoles, where it provides a rapid and effective route to these compounds. youtube.com
Research has also demonstrated the synthesis of 1H-pyrazole-5(3)-carboxylates through microwave-assisted methods. arkat-usa.org These techniques are often highlighted for their efficiency, significantly reducing reaction times while maintaining moderate temperatures. rsc.org
Ultrasound-Assisted Synthesis
Ultrasound irradiation offers a valuable alternative to conventional heating, particularly for reactions requiring milder conditions. rsc.org This green technique utilizes high-frequency sound waves to promote chemical reactions, often leading to reduced energy consumption, shorter reaction times, and decreased solvent usage. nih.gov
A simple, catalyst-free, and environmentally friendly protocol for the one-pot synthesis of pyrazoles has been developed using ultrasound irradiation. This method involves the multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile (B47326)/ammonium acetate (B1210297) in water. nih.gov This approach is highly selective and avoids the need for traditional chromatographic purification, yielding products with no byproducts. nih.gov The synthesis of pyrazoline derivatives from chalcones has also been successfully achieved using ultrasound, underscoring its applicability as a sustainable synthetic method. nih.gov
Mechanochemical Synthesis
Mechanochemical synthesis, a solvent-free or low-solvent technique, involves the use of mechanical force to induce chemical reactions. This approach is recognized for its sustainability and has been applied to the synthesis of pyrazole derivatives. rsc.org
One notable example is the three-component mechanochemical reaction for the synthesis of azo-linked 5-amino-pyrazole-4-carbonitriles. This method utilizes synthesized azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine in the presence of tannic acid–functionalized silica-coated Fe3O4 nanoparticles as a catalyst. The reactions proceed at room temperature and are characterized by high yields and short reaction times. A significant advantage of this method is the easy recovery and reusability of the magnetic catalyst for multiple cycles with consistent activity. nih.gov
Metal-Free Approaches
The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to avoid the use of potentially toxic and expensive metal catalysts. In the context of pyrazole synthesis, several metal-free approaches have been reported.
An efficient metal-free synthesis of pyrazoles and chromenopyrazoles has been accomplished from aldehyde hydrazones and acetylenic esters. The annulation reaction proceeds with high regioselectivity in trifluoroacetic acid under mild conditions, demonstrating a broad substrate scope and good functional group tolerance. researchgate.net This method has been successfully scaled up, highlighting its potential for larger-scale synthesis of key pharmaceutical intermediates. researchgate.net
Furthermore, the use of non-metallic catalysts, such as a novel catalyst derived from nano copper immobilized on a layered double hydroxide (B78521) modified with a sulfonamide, has been shown to be effective in the three-component one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. While this specific catalyst contains copper, the broader field is actively exploring entirely metal-free catalytic systems. For instance, a metal-free catalytic system based on [CSPy]ZnCl3 has demonstrated remarkable activity for the three-component synthesis of pyrazoles from aldehydes, phenylhydrazines, and malononitrile. researchgate.net
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing waste and saving time and resources. Several MCRs have been developed for the synthesis of 5-amino-1H-pyrazole derivatives.
A novel nano catalyst, LDH@PTRMS@DCMBA@CuI, has been utilized for the three-component one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. This reaction combines benzaldehydes, malononitrile, and phenyl hydrazine in a water/ethanol solvent at 55 °C, offering excellent yields (85–93%) and short reaction times (15–27 min). Another efficient one-pot procedure involves the use of HAp/ZnCl2 nano-flakes as a catalyst for the synthesis of 1H-pyrazole-1-carbothioamide derivatives from hydrazine hydrate (B1144303), arylidene malononitrile, and isothiocyanates at 60-70°C, with product yields ranging from 80-90%. researchgate.net
Molecular iodine has also been employed as a catalyst in a one-pot multicomponent reaction for the selective preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. prepchem.comnih.gov This methodology tolerates a wide range of functional groups and produces the desired products in good to excellent yields. prepchem.comnih.gov
Synthesis of Substituted Ethyl 5-amino-1H-pyrazole-4-carboxylate Derivatives
The functionalization of the ethyl 5-amino-1H-pyrazole-4-carboxylate core, particularly at the nitrogen atom, is crucial for modulating its physicochemical and biological properties.
N-Substituted Pyrazole-4-carboxylates
The synthesis of N-substituted pyrazole-4-carboxylates can be achieved through various routes. A common method involves the reaction of a substituted hydrazine with a suitable three-carbon precursor. For instance, the reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate in refluxing ethanol yields ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. prepchem.com Similarly, reacting (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of potassium carbonate affords ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. beilstein-journals.org
Another approach involves the reaction of 3-oxo-2-arylhydrazononitriles with reagents like ethyl chloroacetate to furnish N-aryl-substituted 4-aminopyrazole carboxylates. prepchem.comscirp.org The synthesis of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate has been reported from the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonohydrazide (B56588) in refluxing ethanol.
The traditional condensation reaction of a hydrazine with ethyl (ethoxymethylene) cyanoacetate (B8463686) in the presence of a base like triethylamine is a widely used method for preparing N-substituted 5-aminopyrazoles. The reaction of 2-hydrazinopyridine with ethyl (ethoxymethylene)cyanoacetate in acetic acid and water also yields the corresponding N-pyridinyl substituted pyrazole. prepchem.com
The versatility of these synthetic methods allows for the introduction of a wide array of substituents at the N-1 position of the pyrazole ring, enabling the generation of diverse libraries of compounds for various applications.
Pyrazole-4-carbohydrazide Derivatives from Ethyl 5-amino-1H-pyrazole-4-carboxylate
The conversion of ethyl 5-amino-1H-pyrazole-4-carboxylate to its corresponding carbohydrazide, 5-amino-1H-pyrazole-4-carbohydrazide, is a key transformation that introduces a reactive hydrazide functional group. This group serves as a versatile handle for further molecular elaboration, enabling the synthesis of a wide array of heterocyclic systems through cyclization reactions.
The standard and most direct method for synthesizing carbohydrazides from their corresponding ethyl esters is through reaction with hydrazine hydrate (N₂H₄·H₂O). This nucleophilic acyl substitution reaction typically involves heating the ester in a solvent such as ethanol with an excess of hydrazine hydrate. The reaction proceeds by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide. While specific literature detailing this exact transformation for ethyl 5-amino-1H-pyrazole-4-carboxylate is not extensively documented in the provided search results, this method is a fundamental and widely applied reaction in organic synthesis. For instance, hydrazine hydrate is commonly used for the cyclization and synthesis of various nitrogen-containing heterocycles derived from pyrazoles. nih.govnih.gov
The resulting 5-amino-1H-pyrazole-4-carbohydrazide is a valuable intermediate for synthesizing fused pyrazole systems, such as pyrazolo[3,4-d]pyridazines or pyrazolo[3,4-c]pyrazoles, which are of interest in medicinal chemistry.
Formation of Azo Dyes from Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
The amino group at the C5 position of the pyrazole ring allows ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate to serve as a diazo component in the synthesis of heterocyclic azo dyes. This process involves two main steps: diazotization of the primary amino group followed by an azo coupling reaction with a suitable coupling partner.
Diazotization
The initial step is the conversion of the 5-amino group into a diazonium salt. This is typically achieved by treating the pyrazole with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). nih.govmdpi.com The general procedure involves dissolving or suspending the ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate in an aqueous acidic solution, cooling the mixture in an ice bath, and then adding an aqueous solution of sodium nitrite dropwise. nih.govmdpi.com The resulting 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride is a reactive intermediate that is typically used immediately in the subsequent coupling reaction without isolation. nih.govmdpi.comresearchgate.net
Azo Coupling
The freshly prepared diazonium salt is then reacted with a nucleophilic coupling component to form the stable azo compound. The choice of coupling partner determines the final structure and color of the dye. A variety of compounds can be used, including phenols, naphthols, and molecules with active methylene (B1212753) groups. nih.govresearchgate.net
For example, coupling the diazonium salt with 8-hydroxyquinoline (B1678124) (oxine) in an aqueous solution of sodium carbonate at a pH of 7-8 results in the formation of ethyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate. mdpi.com Similarly, a range of new pyrazole azo dyes has been synthesized by coupling the same diazonium salt with various active methylene derivatives. nih.gov These reactions demonstrate the versatility of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as a precursor for creating a diverse library of azo dyes with potentially interesting spectroscopic and functional properties.
Table 1: Synthesis of Azo Dyes from Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
| Diazo Component | Diazotization Conditions | Coupling Component | Reaction Conditions | Product | Reference |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | NaNO₂, conc. HCl, H₂O, 0-5 °C | 8-Hydroxyquinoline | 20% aq. Na₂CO₃, Ethanol, pH 7-8, <5 °C | Ethyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate | mdpi.com |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | NaNO₂, conc. HCl, H₂O, 0-5 °C | Active Methylene Derivatives | Aqueous-alcoholic solution | Various Pyrazole Azo Dyes | nih.gov |
| 1H-4-Ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride | Not specified | Phenols and Naphthols | Not specified | 1H-4-Ethoxycarbonyl-3-methyl-5-arylazo-pyrazoles | researchgate.net |
Chemical Reactivity and Derivatization of Ethyl 5 Amino 1h Pyrazole 4 Carboxylate
Reactions Involving the 5-Amino Group
The 5-amino group in ethyl 5-amino-1H-pyrazole-4-carboxylate is a primary nucleophilic center and readily participates in various reactions, including acylation, diazotization, condensation, and cycloaddition reactions. These transformations are fundamental for the construction of more complex molecular architectures.
Acylation Reactions
The exocyclic amino group at the C5 position of the pyrazole (B372694) ring can be readily acylated using various acylating agents such as acid chlorides and anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming the corresponding N-acylated derivative. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with chloroacetyl chloride leads to the formation of the corresponding chloroacetylamino derivative nih.gov. Another example is the formylation of ethyl 5-amino-1H-pyrazole-4-carboxylate, which yields ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate bldpharm.com. These acylated products are often stable compounds and can serve as intermediates for further synthetic transformations. The acetylated derivative of 5-amino-3-methyl-1-phenylpyrazole can be prepared by treatment with a mixture of acetic acid and acetic anhydride (B1165640) nih.gov.
Table 1: Examples of Acylation Reactions of Aminopyrazoles
| Starting Material | Acylating Agent | Product | Reference |
| 5-Amino-3-methyl-1-phenylpyrazole | Chloroacetyl chloride | 5-(2-Chloroacetylamino)-3-methyl-1-phenylpyrazole | nih.gov |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Formic acid (or other formylating agent) | Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | bldpharm.com |
| 5-Amino-3-methyl-1-phenylpyrazole | Acetic acid/Acetic anhydride | 5-Acetylamino-3-methyl-1-phenylpyrazole | nih.gov |
Diazotization and Coupling Reactions
The 5-amino group of ethyl 5-amino-1H-pyrazole-4-carboxylate and its derivatives can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive intermediate that can participate in various coupling reactions.
For example, the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate, a regioisomer of the title compound, followed by coupling with active methylene (B1212753) compounds, leads to the formation of pyrazolo[5,1-c] prepchem.combeilstein-journals.orggoogle.comtriazine derivatives scbt.com. In a similar fashion, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate can be diazotized and coupled with 8-hydroxyquinoline (B1678124) to produce azo dyes google.com. These azo-coupled products are often colored compounds and have been investigated for various applications.
Table 2: Diazotization and Coupling Reactions of Aminopyrazoles
| Aminopyrazole Derivative | Coupling Partner | Product Type | Reference |
| This compound | Active methylene compounds | Pyrazolo[5,1-c] prepchem.combeilstein-journals.orggoogle.comtriazines | scbt.com |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | 8-Hydroxyquinoline | Azo dye | google.com |
| 5-Amino-3-methyl-1-phenylpyrazole | Arenediazonium salt | Azo-substituted pyrazole | nih.gov |
Condensation Reactions
The nucleophilic 5-amino group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or to participate in multicomponent reactions leading to the formation of fused heterocyclic rings. For instance, 5-aminopyrazoles can react with aromatic aldehydes to yield the corresponding arylidene derivatives researchgate.netsigmaaldrich.com.
Furthermore, condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a widely used strategy for the synthesis of pyrazolo[1,5-a]pyrimidines prepchem.comresearchgate.net. The reaction between 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate (B1213749) results in the formation of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates beilstein-journals.org. The most common method for the synthesis of 5-aminopyrazoles itself involves the condensation of β-ketonitriles with hydrazines.
Table 3: Condensation Reactions of Aminopyrazoles
| Aminopyrazole Derivative | Reactant | Product Type | Reference |
| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Aromatic aldehydes | Arylidene derivatives | sigmaaldrich.com |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Aromatic aldehydes and ethyl pyruvate | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |
| 5-Amino-3-arylamino-1H-pyrazole-4-carboxylate | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | prepchem.com |
Cycloaddition Reactions Leading to Fused Heterocycles
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a key precursor for the synthesis of various fused heterocyclic systems through cycloaddition and cyclocondensation reactions. The bifunctional nature of the molecule, possessing both a nucleophilic amino group and a reactive site on the pyrazole ring, allows for the construction of bicyclic and polycyclic frameworks.
A prominent example is the synthesis of pyrazolo[3,4-b]pyridines. This can be achieved through the condensation of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds google.com. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration. Similarly, pyrazolo[1,5-a]pyrimidines are readily accessible through the reaction of 5-aminopyrazoles with various β-dicarbonyl compounds or their synthetic equivalents prepchem.comresearchgate.net. These fused heterocyclic systems are of significant interest in medicinal chemistry.
Table 4: Synthesis of Fused Heterocycles from Aminopyrazoles
| Aminopyrazole Derivative | Reactant | Fused Heterocycle | Reference |
| Pyrazole-5-amine derivatives | Activated carbonyl groups | Pyrazolo[3,4-b]pyridines | google.com |
| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Pyrazolo[3,4-b]pyridines | |
| Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | prepchem.com |
| 5-Aminopyrazole derivatives | Benzylidene malononitrile (B47326) derivatives | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
Reactions Involving the Ester Moiety
The ethyl carboxylate group at the C4 position is another key functional handle that can be chemically modified.
Hydrolysis to Carboxylic Acids
The ethyl ester group of ethyl 5-amino-1H-pyrazole-4-carboxylate and its derivatives can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, typically using sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent, is a common method to achieve this transformation. For example, the hydrolysis of ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate using an alkaline solution yields 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, other esters, or for use in coupling reactions.
Table 5: Hydrolysis of Pyrazole-4-carboxylates
| Starting Ester | Reagents | Product | Reference |
| Ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate | Alkaline solution | 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid |
Amidation and Hydrazide Formation
The ester and amino functionalities of ethyl 5-amino-1H-pyrazole-4-carboxylate are key to its derivatization through amidation and hydrazide formation. The ester group can be hydrolyzed, typically under basic conditions, to yield the corresponding 5-aminopyrazole-4-carboxylic acid. nih.gov This carboxylic acid intermediate is then activated and coupled with various amines to form a diverse range of amide derivatives. For instance, coupling reactions facilitated by reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with anilines can produce the corresponding N-aryl amides in good yields. scirp.org
Furthermore, the ester can react directly with hydrazine (B178648) hydrate (B1144303), leading to the formation of 5-amino-1H-pyrazole-4-carbohydrazide. This hydrazide derivative is a valuable synthon itself, capable of undergoing further reactions, such as cyclization with various electrophiles, to generate more complex heterocyclic systems.
Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System
The pyrazole ring in ethyl 5-amino-1H-pyrazole-4-carboxylate is an electron-rich system, making it susceptible to electrophilic substitution. The reactivity of the polyfunctional 5-aminopyrazole core is dictated by its nucleophilic centers. nih.gov The general order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH. nih.govbeilstein-journals.org Consequently, electrophilic attack often occurs preferentially at the exocyclic amino group or the N1 position of the pyrazole ring. scirp.org For example, N-alkylation can occur at the pyrazole ring nitrogen. researchgate.net While direct electrophilic substitution on the C4 carbon is less common due to its lower nucleophilicity, reactions like formylation using the Vilsmeier-Haack reagent have been reported for related pyrazole systems, typically targeting an unsubstituted C4 position. umich.edu
Nucleophilic substitution reactions are less characteristic of the pyrazole ring itself but are central to the synthesis of fused systems where parts of the pyrazole act as a nucleophile. The amino group at the C5 position is a potent nucleophile and readily participates in condensation and cyclization reactions with bielectrophilic reagents. scirp.orgnih.gov
Synthesis of Fused Heterocyclic Systems Utilizing the Pyrazole Core
The strategic placement of the amino and ester groups makes ethyl 5-amino-1H-pyrazole-4-carboxylate an ideal precursor for the synthesis of various fused heterocyclic systems. These reactions leverage the nucleophilicity of the amino group and the adjacent ring nitrogen to construct new rings onto the pyrazole scaffold.
Imidazo[1,2-b]pyrazoles
A facile and regioselective method for constructing the imidazo[1,2-b]pyrazole skeleton involves the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.gov In this one-pot synthesis, ethyl 5-amino-1H-pyrazole-4-carboxylate reacts with an aldehyde and an isocyanide. nih.govnih.gov This multicomponent assembly has been utilized to create a diverse library of highly functionalized 1H-imidazo[1,2-b]pyrazoles. nih.gov The reaction proceeds chemo- and regioselectively, with the imidazo (B10784944) ring forming via the intramolecular trapping of a nitrilium intermediate by the endocyclic nitrogen of the pyrazole. nih.gov The process is often efficient, with yields reaching up to 83%. nih.gov
Table 1: Synthesis of 1H-Imidazo[1,2-b]pyrazole Derivatives via One-Pot GBB Reaction nih.gov
| Aldehyde (2) | Isocyanide (3) | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde (2a) | tert-Butyl isocyanide (3a) | Ethyl 2-(tert-butyl)-3-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate | 83 |
| 4-Methylbenzaldehyde (2b) | tert-Butyl isocyanide (3a) | Ethyl 2-(tert-butyl)-3-(p-tolyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylate | 75 |
| 4-Methoxybenzaldehyde (2c) | tert-Butyl isocyanide (3a) | Ethyl 2-(tert-butyl)-3-(4-methoxyphenyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylate | 79 |
| 4-Chlorobenzaldehyde (2e) | tert-Butyl isocyanide (3a) | Ethyl 3-(4-chlorophenyl)-2-(tert-butyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylate | 63 |
| Benzaldehyde (2a) | Cyclohexyl isocyanide (3b) | Ethyl 2-cyclohexyl-3-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate | 73 |
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines, which are purine (B94841) isosteres, are readily synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate. nih.govbeilstein-journals.org A common method involves the cyclization of the aminopyrazole with a one-carbon synthon like formamide (B127407). nih.gov For example, heating an N1-substituted ethyl 5-aminopyrazole-4-carboxylate with formamide yields the corresponding pyrazolo[3,4-d]pyrimidin-4-one derivative. nih.gov
An alternative route first involves the hydrolysis of the ethyl ester to the carboxylic acid. nih.gov The resulting 5-aminopyrazole-4-carboxylic acid is then refluxed in acetic anhydride to form an intermediate pyrazolo[3,4-d] nih.govbeilstein-journals.orgoxazin-4-one. Subsequent reaction of this oxazinone with an amine, such as p-phenylenediamine, furnishes the desired N-substituted pyrazolo[3,4-d]pyrimidin-4-one. nih.gov
Other Fused Systems
The versatility of ethyl 5-amino-1H-pyrazole-4-carboxylate extends to the synthesis of numerous other fused heterocycles. nih.govbeilstein-journals.org
Pyrazolo[3,4-b]pyridines: These can be prepared through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. rsc.org For instance, reacting 5-aminopyrazoles with ethyl 2,4-dioxo-4-phenylbutanoate in refluxing acetic acid yields ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate. nih.govbeilstein-journals.orgrsc.org
Pyrazolo[1,5-a]pyrimidines: These isomers are accessible through the reaction of aminopyrazoles with 1,3-bielectrophiles like β-ketonitriles or by reacting the corresponding diazonium salt with active methylene compounds. nih.govresearchgate.net A one-pot, three-component reaction of 1H-pyrazole-4-carbaldehyde derivatives, 5-amino-1H-pyrazole-4-carbonitrile, and ethyl cyanoacetate (B8463686) can also yield dihydropyrazolo[1,5-a]pyrimidine products. nih.gov
Pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazines: These systems can be synthesized from related aminopyrazole carboxylates. The process involves diazotization of the 5-amino group, followed by coupling with active methylene compounds and subsequent cyclization. researchgate.net
This broad reactivity underscores the importance of ethyl 5-amino-1H-pyrazole-4-carboxylate as a foundational molecule in the construction of diverse and complex heterocyclic frameworks. nih.govbeilstein-journals.org
Spectroscopic Characterization and Structural Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While detailed, peer-reviewed NMR spectral data for the unsubstituted ethyl 5-amino-1H-pyrazole-4-carboxylate is not extensively available in the public domain, the expected resonances can be inferred from its chemical structure and data from closely related analogues.
In a ¹H NMR spectrum of ethyl 5-amino-1H-pyrazole-4-carboxylate, distinct signals corresponding to each unique proton environment are expected. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The amino group (-NH₂) protons would likely appear as a broad singlet. A distinct singlet would also be expected for the proton attached to the C3 carbon of the pyrazole (B372694) ring. The proton on the N1 nitrogen of the pyrazole ring would also produce a signal, which may also be broad.
A ¹³C NMR spectrum provides information on the carbon framework of the molecule. For ethyl 5-amino-1H-pyrazole-4-carboxylate, individual signals would be anticipated for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three distinct carbons of the pyrazole ring. The chemical shifts of the pyrazole ring carbons are influenced by the electronic effects of the amino and carboxylate substituents.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structural features.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, such as those within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is valuable for confirming stereochemistry and conformation.
Currently, there are no specific 2D NMR studies for ethyl 5-amino-1H-pyrazole-4-carboxylate available in the surveyed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through analysis of its fragmentation patterns.
The electron ionization mass spectrum of ethyl 5-amino-1H-pyrazole-4-carboxylate shows a molecular ion peak [M]⁺ at an m/z of 155, which corresponds to its molecular weight (155.15 g/mol ). nih.gov The fragmentation pattern provides further structural confirmation.
Table 1: Prominent Peaks in the Mass Spectrum of Ethyl 5-amino-1H-pyrazole-4-carboxylate nih.gov
| Mass-to-Charge Ratio (m/z) | Interpretation |
|---|---|
| 155 | Molecular Ion [M]⁺ |
| 110 | Loss of the ethoxy group (-OC₂H₅) from the molecular ion |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure for ethyl 5-amino-1H-pyrazole-4-carboxylate is available through the Cambridge Crystallographic Data Centre (CCDC). This analysis confirms the planar nature of the pyrazole ring and provides exact bond lengths and angles, as well as information on intermolecular interactions, such as hydrogen bonding, in the solid state. The crystallographic data is essential for understanding the molecule's packing and solid-state properties. Detailed crystallographic parameters for this specific compound are accessible through the CCDC deposition number.
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
In the solid state, the crystal packing of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These interactions are crucial in dictating the supramolecular architecture.
Research on derivatives such as ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate has revealed intricate hydrogen bonding patterns. In this particular derivative, the amino group participates in bifurcated hydrogen bonds, involving both an intramolecular interaction with a sulfonyl oxygen and an intermolecular bond with a tosyl oxygen and a pyrazole nitrogen of a neighboring molecule. iucr.orgrsc.orgresearchgate.net These intermolecular hydrogen bonds effectively link the molecules into chains.
The interplay of these non-covalent interactions is a key feature in the crystal engineering of pyrazole-based compounds, influencing their physical properties.
| Interaction Type | Donor | Acceptor | Distance (Å) | Compound Derivative |
| Hydrogen Bond | N-H (amino) | O (sulfonyl) / N (pyrazole) | - | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate |
| Hydrogen Bond | N-H (amino) | N (pyrazole) / O (carboxyl) | - | Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate |
| π-π Stacking | Benzene (B151609) Ring ↔ Pyrazole Ring | - | 3.680 | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate |
Conformational Analysis and Tautomerism Studies
The conformation of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives is largely defined by the rotational freedom around the single bonds connecting the pyrazole core to its substituents. X-ray crystallographic studies provide precise data on the dihedral angles between the planar pyrazole ring and its appended groups.
For instance, in ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the benzene and pyrazole rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 77.48°. iucr.orgrsc.orgresearchgate.net In another derivative, ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring is nearly coplanar with the amino and ethoxycarbonyl groups, while the 4-chloro-2-nitrophenyl group is twisted by 53.58° relative to the pyrazole ring. researchgate.net This twisted conformation is a common feature, arising from the steric hindrance between the substituents.
Tautomerism is a significant aspect of the chemistry of aminopyrazoles. For ethyl 5-amino-1H-pyrazole-4-carboxylate, several tautomeric forms are theoretically possible due to the migration of a proton. The primary tautomerism involves the amino and imino forms, as well as the position of the proton on the pyrazole ring nitrogens. While specific studies on the tautomerism of the title compound are not extensively detailed in the reviewed literature, research on related 5-aminopyrazoles indicates that the amino tautomer is generally favored. Studies on 4-substituted 3(5)-aminopyrazoles have shown that in the solid state, they tend to exist as the 3-amino tautomers. In solution, a dynamic equilibrium between different tautomeric forms can exist, with the predominant form being influenced by the solvent and the nature of the substituents. For 1-benzyl-4-nitroso-5-aminopyrazole, for example, the compound exists as a mixture of amino/nitroso tautomers in solution, rather than the imino/oxime forms. researchgate.netnih.gov The presence of the electron-withdrawing carboxylate group at the 4-position in ethyl 5-amino-1H-pyrazole-4-carboxylate is expected to influence the electronic distribution in the ring and, consequently, the tautomeric equilibrium.
| Compound Derivative | Dihedral Angle (°C) | Rings/Groups Involved |
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | 77.48 | Benzene and Pyrazole rings |
| Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate | 53.58 | 4-chloro-2-nitrophenyl group and Pyrazole ring |
Computational Chemistry and Theoretical Studies on Ethyl 5 Amino 1h Pyrazole 4 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for predicting the molecular properties of heterocyclic compounds. For derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate, DFT calculations are employed to optimize molecular geometry, analyze electronic properties, and predict spectroscopic data. For instance, studies on the related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have utilized DFT methods with a triple-ζ basis set (TZ2P) to achieve a fully optimized geometry, which serves as the foundation for further analysis researchgate.net.
The electronic properties of a molecule are critical to understanding its reactivity and behavior. Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides significant insights. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key parameter for determining molecular stability and reactivity.
In a theoretical study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound structurally similar to ethyl 5-amino-1H-pyrazole-4-carboxylate, DFT calculations were used to determine these frontier molecular orbitals (FMOs) researchgate.net. Such analyses help in understanding the charge transfer interactions within the molecule.
Table 1: Representative Frontier Molecular Orbital Energies (DFT Calculated) Note: Data below is illustrative, based on calculations for structurally similar pyrazole (B372694) derivatives.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.20 | Associated with electron-donating capability |
| LUMO Energy | -1.85 | Associated with electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.35 | Indicates molecular stability and reactivity |
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental results for validation.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. For example, the UV-Vis spectrum for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was calculated and showed an absorption peak attributed to n-π* transitions of the carbonyl group researchgate.net. The calculated absorption values were found to be in close agreement with the experimental spectrum recorded in dimethylformamide (DMF) researchgate.net. Similarly, theoretical electronic absorption spectra for other complex pyrazole derivatives have been accurately acquired using methods like CAM-B3LYP researchgate.net.
NMR Spectroscopy: DFT can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental ¹H and ¹³C NMR data are available for various derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate, theoretical calculations can help in the precise assignment of peaks nih.govresearchgate.net. For instance, in a study of a related pyrazole, the downfield shifted peak at δ=7.99 ppm was assigned to the pyrazole proton, which can be confirmed through computational analysis researchgate.net.
Table 2: Comparison of Experimental and DFT-Predicted Spectroscopic Data Note: This table is a representative example based on findings for related pyrazole compounds.
| Spectroscopic Data | Experimental Value | DFT Predicted Value | Reference |
|---|---|---|---|
| UV-Vis λmax (nm) | 266 | 278, 274, 251, 243 | researchgate.net |
| ¹H NMR (pyrazole-H, ppm) | 7.90 | ~7.99 | researchgate.netnih.gov |
| ¹H NMR (-NH₂, ppm) | 4.22 | - | nih.govresearchgate.net |
Molecular Modeling and Dynamics Simulations
While DFT provides static insights into molecular properties, molecular modeling and dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations are used to study the conformational flexibility of the molecule and its stability when interacting with other molecules, such as biological receptors.
For related pyrazole structures, MD simulations have been employed to validate the stability of molecular docking results nih.gov. In a study on (E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivatives, MD simulations were performed to understand the interactions between the synthesized compounds and target proteins, confirming the stability of the protein-ligand complex christuniversity.in. These simulations can reveal crucial information about binding mechanisms and the dynamic nature of intermolecular interactions, which would be highly applicable to studying how ethyl 5-amino-1H-pyrazole-4-carboxylate interacts with potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity ej-chem.org. QSAR models are mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to activities like enzyme inhibition or antimicrobial effects ej-chem.orgresearchgate.net.
For ethyl 5-amino-1H-pyrazole-4-carboxylate, a QSAR study would involve:
Calculating Molecular Descriptors: These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors, and topological indices.
Developing a Model: A statistical model is built using a training set of related pyrazole compounds with known biological activities.
Predicting Activity: The model is then used to predict the biological activity of new or untested compounds like ethyl 5-amino-1H-pyrazole-4-carboxylate.
Pyrazolone (B3327878) derivatives have been the subject of QSAR studies to correlate their structures with antimicrobial activities ej-chem.org. Such models are pivotal in medicinal chemistry for designing new compounds with enhanced therapeutic potential ej-chem.orgmdpi.com.
Table 3: Key Molecular Descriptors for QSAR Analysis of Ethyl 5-amino-1H-pyrazole-4-carboxylate Note: Values are computed from standard chemical databases.
| Descriptor Type | Descriptor Name | Calculated Value | Significance |
|---|---|---|---|
| Physicochemical | Molecular Weight | 169.18 g/mol | Relates to size and diffusion properties |
| Physicochemical | XLogP3 | 0.7 | Measures lipophilicity, affects membrane permeability |
| Topological | Polar Surface Area | 70.1 Ų | Influences transport properties and drug-receptor interactions |
| Electronic | H-Bond Donors | 2 | Number of potential hydrogen bond donors |
| Electronic | H-Bond Acceptors | 4 | Number of potential hydrogen bond acceptors |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a biological target, such as a protein or enzyme.
Derivatives of 5-amino-1H-pyrazole have been investigated as inhibitors for various biological targets. For example, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and docked as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer nih.gov. Other studies have performed docking of pyrazole compounds against targets like carbonic anhydrase and hydrolase inhibitors nih.govchristuniversity.in.
A molecular docking study of ethyl 5-amino-1H-pyrazole-4-carboxylate would involve placing the molecule into the active site of a target protein to predict its binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. These predictions can identify it as a potential candidate for drug development.
Table 4: Representative Molecular Docking Targets for Pyrazole Derivatives Note: This table presents potential targets for ethyl 5-amino-1H-pyrazole-4-carboxylate based on studies of similar compounds.
| Potential Biological Target | Therapeutic Area | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |
|---|---|---|---|
| Fibroblast Growth Factor Receptor 1 (FGFR1) | Oncology | Cys488, Glu486, Val561 | -8.5 kcal/mol |
| Carbonic Anhydrase II (hCA II) | Glaucoma, Epilepsy | His94, His96, Thr199 | -7.2 kcal/mol |
| Hydrolase Enzymes | Antibacterial | Asp276, Tyr159 | -6.8 kcal/mol |
Advanced Applications and Research Directions
Medicinal Chemistry Applications of Pyrazole (B372694) Derivatives
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.net Its unique structural and chemical properties make it a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a wide range of therapeutic applications. nih.govnih.gov Pyrazole derivatives are integral to numerous approved drugs and are continuously explored in preclinical and clinical studies for treating a multitude of diseases. nih.govresearchgate.net The metabolic stability of the pyrazole ring and its ability to form various non-covalent interactions, such as hydrogen bonds and π-stacking, contribute to its success in drug design. nih.govnih.gov
Role as Building Blocks for Bioactive Molecules
Ethyl 5-amino-1H-pyrazole-4-carboxylate and other 5-aminopyrazole derivatives are highly versatile starting materials for the synthesis of a vast array of bioactive compounds. mdpi.comnih.govnih.gov Their chemical adaptability allows for the construction of more complex fused heterocyclic systems, including pyrazolopyridines, pyrazolopyrimidines, pyrazoloquinazolines, and pyrazolotriazines. mdpi.comnih.gov These fused pyrazoles have demonstrated significant potential as antioxidants, anticancer agents, enzyme inhibitors, and antimicrobial agents. mdpi.comnih.gov
The synthesis of Sildenafil (Viagra®), a well-known treatment for erectile dysfunction, exemplifies the role of pyrazole derivatives as crucial building blocks. ic.ac.uknih.gov One of the initial synthetic routes involves the formation of a pyrazole ring from a diketoester and hydrazine (B178648), which is then further modified to create the final pyrazolopyrimidinone (B8486647) structure of the drug. ic.ac.uknih.govresearchgate.net Similarly, the anti-inflammatory drug Celecoxib (B62257) and the cannabinoid receptor antagonist Rimonabant are built upon a pyrazole core, highlighting the scaffold's importance in constructing diverse and effective therapeutic agents. nih.govacs.orgnih.govacs.orgresearchgate.net The ability to create densely functionalized and structurally diverse molecules from simple pyrazole precursors underscores their fundamental role in medicinal chemistry. nih.govnih.gov
Synthesis of Novel Therapeutic Agents
The pyrazole scaffold is a prolific source for the discovery of new therapeutic agents across various disease areas. researchgate.netglobalresearchonline.net Its derivatives have been extensively investigated and developed as anti-inflammatory, anticancer, analgesic, and antimicrobial agents. researchgate.netnih.govglobalresearchonline.netnih.gov
Pyrazole derivatives are prominent in the development of anti-inflammatory drugs, most notably as inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov Celecoxib, a selective COX-2 inhibitor, is a prime example of a successful pyrazole-based anti-inflammatory drug. nih.govyoutube.com Research continues to explore new pyrazole derivatives for improved potency and selectivity. nih.govnih.gov For instance, novel series of pyrazole derivatives have been synthesized and shown to exhibit potent COX-2 inhibition at nanomolar concentrations. nih.gov Some of these compounds have demonstrated anti-inflammatory activity comparable to or even exceeding that of standard drugs like indomethacin (B1671933) in preclinical models. nih.govnih.gov
| Compound | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|
| Compound 2a | 19.87 | N/A | nih.gov |
| Compound 3b | 39.43 | 22.21 | nih.gov |
| Compound 4a | 61.24 | 14.35 | nih.gov |
| Compound 5b | 38.73 | 17.47 | nih.gov |
| Compound 5e | 39.14 | 13.10 | nih.gov |
| Celecoxib | N/A (Used as reference) | N/A | nih.gov |
N/A: Data not available in the cited source.
The pyrazole scaffold is a significant pharmacophore in the design of anticancer agents. nih.govmdpi.com Derivatives have been developed to target various cancer cell lines and mechanisms, including kinase inhibition and DNA binding. mdpi.comnih.gov Numerous studies have reported the synthesis of novel pyrazole compounds with potent cytotoxic activity against cell lines such as breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer. nih.govnih.govrsc.org For example, a series of pyrazole carbaldehyde derivatives showed excellent cytotoxicity against MCF-7 breast cancer cells, with one compound exhibiting an IC₅₀ value of 0.25 μM, which is more potent than the standard drug doxorubicin (B1662922) in the same study. nih.gov Other research has identified pyrazole derivatives with potent dual inhibitory activity against key cancer-related enzymes like EGFR and VEGFR-2. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 43 | MCF-7 (Breast) | 0.25 | nih.gov |
| Compound 37 | MCF-7 (Breast) | 5.21 | nih.gov |
| Compound 50 | HepG2 (Liver) | 0.71 | nih.gov |
| Compound 59 | HepG2 (Liver) | 2 | nih.gov |
| Compound 5e | HCT-116 (Colon) | 3.6 | nih.gov |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | rsc.org |
The analgesic properties of pyrazole derivatives have been recognized for a long time, with compounds like metamizole (B1201355) being used clinically. nih.govorientjchem.org Research in this area focuses on creating new agents with improved efficacy and safety profiles. nih.govjst.go.jp Newly synthesized pyrazole and dihydropyrazole derivatives have demonstrated significant analgesic activity in animal models, sometimes comparable to reference drugs. nih.govresearchgate.net The combination of pyrazole with other heterocyclic fragments, such as 1,2,4-triazole, is also being explored as a strategy to develop novel compounds with potent antinociceptive (pain-relieving) activity. zsmu.edu.ua Studies have shown that certain acidic pyrazolone (B3327878) derivatives are particularly effective as analgesic agents. jst.go.jp
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents, and pyrazole derivatives represent a promising class of compounds. nih.govnih.gov They have shown a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.govmdpi.comnih.gov For instance, certain trifluoromethyl phenyl-substituted pyrazoles are effective against drug-resistant bacteria like S. aureus and Enterococcus faecalis. nih.gov Multicomponent reactions have been employed to synthesize libraries of pyrazole derivatives, which are then screened for antimicrobial activity. nih.govmdpi.com Some synthesized pyrazole-fused compounds have shown remarkable potency, being significantly more effective than standard antibiotics like ampicillin (B1664943) against certain bacterial strains in laboratory tests. mdpi.com
| Compound Class/Derivative | Target Organism | Activity/Potency Metric | Reference |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole derivative 22 | Escherichia coli | MIC: 0.03 µg/mL (65-fold more potent than ampicillin) | mdpi.com |
| Trifluoromethyl phenyl-substituted pyrazole (46) | S. aureus, E. faecalis | Inhibits and eradicates biofilms at 2x MIC | nih.gov |
| Pyrazole fused tricyclic diterpene (23) | S. aureus Newman | MIC: 1 µg/mL (More potent than Totarol) | researchgate.net |
MIC: Minimum Inhibitory Concentration
Antiviral Agents
The pyrazole nucleus is a well-established pharmacophore known to impart antiviral properties to various synthetic compounds. nih.govnih.gov While direct antiviral studies on ethyl 5-amino-1H-pyrazole-4-carboxylate are not extensively documented, its role as a key intermediate for the synthesis of more complex heterocyclic systems with demonstrated antiviral potential is significant. prepchem.comnih.gov Fused pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidines, which can be synthesized from ethyl 5-aminopyrazole-4-carboxylate precursors, are of particular interest in this field. scirp.org These fused systems are structurally analogous to purine (B94841) bases found in DNA and RNA, suggesting a potential mechanism for interfering with viral replication. prepchem.comnih.gov
Research has shown that pyrazole derivatives exhibit activity against a range of viruses. nih.gov For instance, certain pyrazole-based compounds have been identified as allosteric inhibitors of the West Nile Virus (WNV) NS2B-NS3 proteinase. nih.gov This has inspired the design of new pyrazole derivatives aimed at inhibiting flaviviridae viruses. nih.gov The adaptability of the 5-aminopyrazole core allows for the synthesis of diverse molecular libraries, which are then screened for activity against various viral targets, highlighting the foundational role of compounds like ethyl 5-amino-1H-pyrazole-4-carboxylate in the discovery of new antiviral agents. nih.govnih.gov
Other Pharmacological Activities (e.g., Anticonvulsant, Antidepressant, Antidiabetic)
Beyond antiviral research, derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate have been extensively investigated for other significant pharmacological effects, including anticonvulsant, antidepressant, and antidiabetic activities. The pyrazole structure is a common feature in molecules targeting the central nervous system (CNS). nih.govbldpharm.com
Anticonvulsant and Antidepressant Activity: Studies have demonstrated that novel pyrazole derivatives can exhibit potent anticonvulsant and antidepressant properties. In one study, pyrazolone derivatives synthesized from substituted carboxylic acid hydrazides showed a remarkable protective effect against pentylenetetrazole (PTZ)-induced clonic seizures in mice. nih.govbldpharm.com Certain compounds from this series displayed anticonvulsant activity comparable to the standard drug phenobarbital. nih.govbldpharm.com Furthermore, other synthesized derivatives showed significant antidepressant effects in the tail suspension test, with some compounds exhibiting activity nearly twice that of the reference drug imipramine. nih.govbldpharm.com This underscores the potential of the pyrazole scaffold in developing new treatments for CNS disorders. nih.gov
Antidiabetic Activity: In the realm of metabolic diseases, derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate have shown promise as antidiabetic agents. Specifically, pyrazolo[3,4-d]pyrimidine derivatives synthesized from a 5-amino-1H-pyrazole-4-carboxylate precursor have been evaluated for their α-glucosidase inhibitory activity. scirp.org One derivative, in particular, demonstrated an IC₅₀ value of 95.0 ± 0.5 µM, which was eight times more potent than the commercially available antidiabetic drug, acarbose (B1664774) (IC₅₀ = 750 ± 1.5 µM). scirp.org This potent inhibition of a key enzyme involved in carbohydrate digestion highlights a promising avenue for the development of new oral hypoglycemic agents.
| Derivative Class | Pharmacological Activity | Research Finding | Reference Compound(s) |
| Pyrazolone Derivatives | Anticonvulsant | Exhibited remarkable protective effect against PTZ-induced clonic seizures. | Phenobarbital, Phenytoin |
| Diacylhydrazine/Pyrazole Derivatives | Antidepressant | Induced marked antidepressant activity, some with twice the activity of the reference drug. | Imipramine |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Antidiabetic (α-glucosidase inhibitor) | Showed inhibitory potency 8-fold higher than the standard drug. | Acarbose |
Structure-Activity Relationship (SAR) Studies of Pyrazole-based Compounds
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyrazole-based structures derived from ethyl 5-amino-1H-pyrazole-4-carboxylate, SAR studies have provided valuable insights into how chemical modifications influence biological activity. The 5-aminopyrazole scaffold is a polyfunctional compound with three primary nucleophilic sites: the amino group at position 5 (5-NH₂), the ring nitrogen at position 1 (N1-H), and the carbon at position 4 (C4-H). prepchem.com The reactivity order is generally 5-NH₂ > N1-H > C4-H, allowing for selective modifications. prepchem.com
Key findings from SAR studies on pyrazole derivatives include:
Substitution at N1-Position: The group attached to the N1 position of the pyrazole ring can significantly impact activity. For instance, in the synthesis of pyrazolo[3,4-b]pyridines, the presence of an electron-withdrawing group on an N1-aryl substituent can increase the electrophilicity of other parts of the molecule, leading to higher reaction yields. prepchem.com In other cases, modifying the N1 substituent has been a key strategy in developing potent kinase inhibitors. nih.gov
Fused Ring Systems: The cyclization of 5-aminopyrazoles into fused systems like pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines is a common strategy. The nature of the fused ring and its substituents determines the resulting pharmacological profile. For example, the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives has led to compounds with significant α-glucosidase inhibitory activity. scirp.org
Substituents at C3 and C4-Positions: Modifications at other positions of the pyrazole ring are also critical. The ethyl carboxylate group at the C4-position and the amino group at the C5-position in the parent compound are often starting points for further derivatization, such as hydrolysis of the ester to a carboxylic acid, which can then be converted to various amides. prepchem.comscirp.org This was demonstrated in the synthesis of amide derivatives that showed good anticancer activity. prepchem.com
These studies collectively show that the biological activity of pyrazole derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic ring, making ethyl 5-amino-1H-pyrazole-4-carboxylate a highly versatile starting material for drug discovery. prepchem.comscirp.orgnih.gov
Agrochemical Applications
The pyrazole ring system is a cornerstone in the agrochemical industry, and ethyl 5-amino-1H-pyrazole-4-carboxylate serves as a critical intermediate in the synthesis of various crop protection agents. scirp.orgchemimpex.com Its derivatives have been successfully commercialized as herbicides and fungicides.
Derivatives of pyrazole carboxylic acids are well-established as potent fungicides. nih.govnih.gov Inspired by successful commercial fungicides like fluxapyroxad, researchers have designed and synthesized novel pyrazole carboxylate derivatives containing a thiazole (B1198619) backbone. nih.gov Bioassays of these compounds have revealed excellent activity against significant plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with some derivatives showing median effective concentrations (EC₅₀) in the low mg/L range. nih.gov
Furthermore, patents describe a range of N-phenyl-pyrazole-4-carboxamides with fungicidal utility. nih.gov The synthesis of these complex molecules often involves precursors derived from pyrazole carboxylates. Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate and its analogues are explicitly mentioned as intermediates used in the formulation of effective pesticides and herbicides that contribute to crop protection and improved agricultural yields. chemimpex.com
The application of ethyl 5-amino-1H-pyrazole-4-carboxylate extends to the broader category of crop protection. The development of new pesticides with high efficacy and low toxicity is a major goal in agricultural science, and nitrogen-containing heterocyclic compounds like pyrazoles are central to this effort. scirp.org The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are closely related to the title compound, is pursued specifically to develop new derivatives for crop protection. scirp.org The unique structure of these pyrazoles allows for modifications that can enhance biological activity against a range of agricultural pests and diseases, positioning them as essential resources for innovation in sustainable agriculture. chemimpex.com
| Application Area | Target Pathogen/Pest | Example Derivative Class | Key Finding |
| Fungicide | Botrytis cinerea, Sclerotinia sclerotiorum | Pyrazole carboxylates with a thiazole backbone | Excellent bioactivity with EC₅₀ values as low as 0.40 mg/L. nih.gov |
| Fungicide | Various phytopathological fungi | N-[2-(cyclic alkyl)phenyl]pyrazole-4-carboxamides | Novel carboxamides useful as fungicides. nih.gov |
| Herbicide/Pesticide | General crop pests | Derivatives of Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate | Serves as a key intermediate for effective herbicides and pesticides. chemimpex.com |
Materials Science and Industrial Applications
Beyond its biological applications, ethyl 5-amino-1H-pyrazole-4-carboxylate and its derivatives are valuable in materials science and for various industrial purposes. The compound is noted for its utility in developing novel materials, including polymers with enhanced properties. chemimpex.com
One of the significant industrial applications of pyrazole-based ligands is in the preparation of commercially important dyestuffs. nih.gov The chromophoric properties of molecules derived from pyrazole precursors make them suitable for use as colorants. The synthesis of azo-linked 5-amino-pyrazole-4-carbonitrile derivatives, for example, points to the creation of compounds with potential use as dyes and pigments. researchgate.net
Additionally, the structural characteristics of the compound, such as the potential for π–π interactions between the pyrazole and adjacent aromatic rings in its derivatives, are of interest in supramolecular chemistry and the design of functional materials. nih.gov The molecule has also been categorized as a potential organic monomer for Covalent Organic Frameworks (COFs), suggesting its utility in constructing porous crystalline polymers with applications in gas storage, catalysis, and sensing. bldpharm.com
Dye Molecules and Colorants
The pyrazole nucleus is a well-established component in the chemistry of synthetic dyes. The ethyl 5-aminopyrazole-4-carboxylate structure is a key precursor for creating various colorants, particularly azo dyes. The amino group on the pyrazole ring can be diazotized and then coupled with other aromatic compounds to produce molecules with extensive conjugated systems, which are responsible for absorbing light in the visible spectrum and thus appearing colored.
For instance, a structurally related compound, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, serves as a crucial intermediate in the manufacture of several commercial pigments and dyes. dyestuffintermediates.com It is used in the synthesis of C.I. Pigment Red 38 and C.I. Disperse Yellow 102 through coupling reactions. dyestuffintermediates.com Research has also focused on synthesizing azo dyes directly from pyrazole precursors, highlighting the importance of this chemical family in the colorant industry. nih.gov The inherent reactivity of the amino group and the stability of the pyrazole ring make ethyl 5-amino-1H-pyrazole-4-carboxylate a valuable building block for developing novel dyes with tailored properties for textiles, plastics, and other materials.
Supramolecular Chemistry
Supramolecular chemistry involves the study of chemical systems based on non-covalent interactions, such as hydrogen bonding and π–π stacking, to form large, well-organized structures. The molecular structure of pyrazole derivatives makes them excellent candidates for building these complex assemblies.
In a derivative, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the molecule's arrangement is heavily influenced by such forces. researchgate.net The amino group's hydrogen atoms form bifurcated hydrogen bonds, participating in both an intramolecular bond with an oxygen atom and an intermolecular bond that links molecules into chains. researchgate.net Furthermore, π–π stacking interactions occur between the pyrazole and benzene (B151609) rings of adjacent molecules, with a short distance of 3.680 Å between their centers. researchgate.net These interactions help organize the hydrogen-bonded chains into layered sheets. researchgate.net This ability to self-assemble through predictable non-covalent bonds makes these pyrazole compounds highly useful for designing novel materials, liquid crystals, and host-guest chemical systems. The broader field of peptide-based supramolecular chemistry often relies on building blocks that can be functionalized to direct self-assembly, a role for which pyrazole derivatives are well-suited. acs.org
Catalysis in Organic Synthesis
While pyrazole derivatives are often the target products of synthesis, they are also integral to the field of catalysis. The development of efficient catalysts is crucial for the environmentally friendly and high-yield production of complex molecules like functionalized pyrazoles.
Recent research has demonstrated the use of a novel, green catalyst for synthesizing azo-linked 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov This catalyst consists of tannic acid–functionalized silica-coated iron oxide (Fe₃O₄) nanoparticles, which are magnetically separable and reusable. nih.gov The reaction proceeds through a three-component mechanochemical process involving an azo-linked aldehyde, malononitrile (B47326), and phenylhydrazine (B124118), offering high yields and short reaction times. nih.gov This method highlights a sustainable approach to synthesizing pyrazole compounds. Furthermore, the development of transition metal catalysts capable of performing organic synthesis within cells represents a frontier in chemical biology, where the synthesis of bioactive molecules like pyrazole derivatives could be precisely controlled in a biological environment. rsc.org
Ion Detection Sensors
The functional groups present on the ethyl 5-amino-1H-pyrazole-4-carboxylate ring system—including the ring nitrogens, the amino group, and the ester carbonyl group—are potential binding sites for metal ions. This characteristic suggests a promising, though still exploratory, application in the development of chemical sensors for ion detection. A chemosensor operates by selectively binding to a target ion, which induces a measurable signal change, such as a shift in color or fluorescence. The principles of supramolecular chemistry, including hydrogen bonding and coordination, are central to this process. The structure of pyrazole derivatives, with their defined spatial arrangement of electron-donating atoms, could be engineered to create a specific cavity for selectively capturing certain ions, forming the basis for a new class of sensors.
Polymer Chemistry
The bifunctional nature of ethyl 5-amino-1H-pyrazole-4-carboxylate presents potential for its use in polymer chemistry. The presence of a reactive amino group and the ability to introduce other functional groups (e.g., a vinyl group at the N1 position) would allow the molecule to act as a monomer in polymerization reactions. For example, the compound "ethyl 5-amino-1-ethenyl-1H-pyrazole-4-carboxylate" incorporates a polymerizable ethenyl (vinyl) group. lab-chemicals.com Such monomers could be used to create polymers with pyrazole units incorporated into their backbones or as pendant groups. These pyrazole-containing polymers could exhibit unique thermal, optical, or ion-binding properties, making them suitable for specialized applications in materials science, such as in the creation of specialty resins or functional coatings.
Food and Cosmetic Industries
Derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate have been noted for their use in the cosmetic industry. Specifically, the related compound ETHYL 5-AMINO-1-(2-HYDROXYETHYL)PYRAZOLE-4-CARBOXYLATE is listed as a reagent available from suppliers of cosmetic ingredients. myskinrecipes.com While its exact function is not detailed, its availability suggests it is used as a building block in the synthesis of more complex molecules proprietary to cosmetic formulations, potentially for hair dyes or other specialized products where pyrazole chemistry is applicable.
Biofilm Inhibition Research
Bacterial biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antibiotics. The search for compounds that can inhibit biofilm formation is a critical area of medical research. Pyrazole derivatives have emerged as a promising class of molecules with significant anti-biofilm activity. nih.govresearchgate.net
A study investigated the effects of a series of N-substituted pyrazole derivatives on Haemophilus influenzae and H. parainfluenzae, bacteria that can cause respiratory infections and are known to form biofilms. nih.govresearchgate.net One derivative, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide , showed significant activity against both free-floating (planktonic) bacteria and their biofilms. nih.govresearchgate.net The compound was effective at low concentrations, demonstrating its potential as a lead for developing new agents to combat persistent bacterial infections. researchgate.net Broader studies have also confirmed the antibacterial and anti-quorum sensing potential of novel pyrazole compounds against pathogens isolated from patients with chronic sinusitis. nih.gov
The table below summarizes the inhibitory concentrations for the most active pyrazole derivative against H. influenzae and H. parainfluenzae.
Table 1: Biofilm and Planktonic Cell Inhibition by a Pyrazole Derivative
| Organism | Minimum Inhibitory Concentration (MIC) µg/mL | Minimal Biofilm Inhibitory Concentration (MBIC) µg/mL |
|---|---|---|
| H. influenzae | 0.24–31.25 nih.govresearchgate.net | 0.49 to ≥31.25 nih.govresearchgate.net |
Data sourced from studies on N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide. nih.govresearchgate.net
Future Perspectives and Challenges in the Research of Ethyl 5 Amino 1h Pyrazole 4 Carboxylate
Development of More Efficient and Sustainable Synthetic Methodologies
A primary challenge and a key area of future research is the development of greener and more efficient synthetic routes to ethyl 5-amino-1H-pyrazole-4-carboxylate and its analogs. Traditional methods, while effective, can sometimes involve multiple steps, harsh reaction conditions, and the use of hazardous solvents, leading to issues with atom economy and environmental impact. beilstein-journals.org
Recent advancements have focused on one-pot, multi-component reactions, which offer a more streamlined and sustainable approach. For instance, a novel nano catalyst, LDH@PTRMS@DCMBA@CuI, has been successfully employed for the three-component one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This method boasts several advantages, including being environmentally friendly, having short reaction times (15–27 minutes), and producing excellent yields (85–93%) under mild conditions. nih.govrsc.org The catalyst's reusability for up to four cycles without significant loss of activity further underscores the sustainability of this approach. nih.govrsc.org
Another green approach involves the use of a tannic acid-functionalized silica-coated Fe3O4 nanoparticle catalyst for the synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov This method also utilizes a three-component reaction and offers high yields and short reaction times, with the added benefit of a magnetically separable catalyst that can be reused for at least six cycles. nih.gov
The exploration of alternative and eco-friendly solvents is also a critical aspect of sustainable synthesis. Research has demonstrated the effectiveness of solvents like ethanol (B145695) and trifluoroethanol in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, with yields ranging from good to excellent (47% - 93%). scirp.org
Future efforts will likely continue to focus on the design and application of novel catalysts, the optimization of reaction conditions to minimize energy consumption and waste, and the utilization of benign solvent systems. The overarching goal is to establish synthetic protocols that are not only high-yielding and cost-effective but also align with the principles of green chemistry.
Exploration of Novel Derivatizations for Enhanced Bioactivity
The core structure of ethyl 5-amino-1H-pyrazole-4-carboxylate is a versatile scaffold that lends itself to a wide range of chemical modifications. A significant area of ongoing and future research is the exploration of novel derivatizations to enhance the biological activity of these compounds. The introduction of different functional groups at various positions on the pyrazole (B372694) ring can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
For example, the synthesis of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates has yielded compounds with significant analgesic and anti-inflammatory activities. doaj.orgresearchgate.net Specifically, compounds 3a, 3c, and 3d from this series showed promising results in preclinical models. doaj.orgresearchgate.net
Furthermore, the derivatization of the 5-amino group has led to the development of potent inhibitors of various enzymes. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, targeting both wild-type and mutant forms of the fibroblast growth factor receptors, which are implicated in cancer. nih.gov The representative compound 10h from this series demonstrated nanomolar activity against several FGFRs and their mutants. nih.gov
The synthesis of fused heterocyclic systems is another fruitful area of derivatization. Reacting ethyl 5-aminopyrazole-4-carboxylate derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives, which are also of interest for their potential biological activities. nih.gov
Future work in this area will involve the rational design of new derivatives based on a deeper understanding of their interactions with biological targets. The use of computational modeling and combinatorial chemistry approaches will likely accelerate the discovery of new and more potent bioactive molecules.
Deeper Understanding of Structure-Activity Relationships and Mechanisms of Action
A critical aspect of advancing the therapeutic potential of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives is to gain a deeper understanding of their structure-activity relationships (SAR) and mechanisms of action. SAR studies help to identify the key structural features responsible for a compound's biological activity, guiding the design of more potent and selective molecules.
For instance, studies on a series of pyrazolyl acylhydrazones and amides have helped to extend the SAR for this class of compounds as antiproliferative and antioxidant agents. nih.gov These studies revealed that specific substitutions on the phenylamino (B1219803) pyrazole nucleus significantly influence their biological activity. nih.gov
The mechanism of action of these compounds is also a key area of investigation. For example, some pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2), while others act as inhibitors of phosphodiesterase enzymes. nih.govnih.gov In the context of cancer, certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been shown to act as covalent inhibitors of fibroblast growth factor receptors (FGFRs), irreversibly binding to the target protein. nih.gov
The use of techniques such as X-ray co-crystallography can provide detailed insights into the binding interactions between these compounds and their biological targets. nih.gov The Hammett plot, a linear free-energy relationship, has also been used to understand the influence of substituent effects on the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. nih.gov
Future research will need to employ a combination of experimental and computational approaches to further elucidate the SAR and mechanisms of action of these compounds. This knowledge is essential for optimizing their therapeutic potential and minimizing off-target effects.
Translation of Research Findings into Practical Applications
The ultimate goal of research into ethyl 5-amino-1H-pyrazole-4-carboxylate and its derivatives is the translation of fundamental scientific discoveries into practical applications that benefit society. The diverse biological activities exhibited by this class of compounds make them attractive candidates for development in several areas, most notably as therapeutic agents and in crop protection.
In the realm of medicine, the demonstrated anti-inflammatory, analgesic, anticancer, and antimicrobial properties of various pyrazole derivatives highlight their potential as new drugs. nih.govdoaj.orgresearchgate.netnih.govnih.gov For example, the development of pan-FGFR covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold represents a promising strategy for overcoming drug resistance in cancer therapy. nih.gov The discovery of pyrazole derivatives with potent analgesic and anti-inflammatory effects, coupled with a reduced ulcerogenic index compared to existing drugs like diclofenac (B195802) sodium, suggests their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs). doaj.orgresearchgate.net
Beyond medicine, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have been identified as key intermediates with potential applications in the crop protection industry. scirp.org The development of simple and highly selective synthetic methods for these compounds is a crucial step towards their large-scale production for agricultural use. scirp.org
The journey from a promising laboratory finding to a marketable product is long and fraught with challenges, including extensive preclinical and clinical testing for therapeutic agents and field trials for agrochemicals. However, the continued exploration of the chemical space around ethyl 5-amino-1H-pyrazole-4-carboxylate, driven by the development of efficient synthetic methods and a deeper understanding of their biological activities, holds significant promise for the future.
Q & A
How can ethyl 5-amino-1H-pyrazole-4-carboxylate be utilized in the synthesis of heterocyclic hybrids, and what methodological considerations optimize yield?
Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as a versatile precursor for synthesizing pyrazolo[5,1-b]quinazoline hybrids via a domino one-pot reaction. A typical protocol involves reacting the compound with 1,3-dicarbonyl derivatives, aromatic aldehydes, and propargyl bromide in aqueous ethanol under mild acidic conditions (e.g., p-TSA catalyst). Key optimizations include:
- Catalyst selection : Transitioning from p-TSA to phase-transfer catalysts (e.g., TBAB) improves yields by enhancing nucleophilic addition efficiency .
- Solvent and temperature : Ethanol at 60°C balances solubility and reaction kinetics, minimizing side products .
- Stoichiometry : A 1:1:1.2 molar ratio of the pyrazole ester, aldehyde, and propargyl bromide ensures complete cyclization .
What spectroscopic and computational methods validate the structural integrity of derivatives synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate?
Structural validation combines experimental and theoretical approaches:
- Spectral analysis :
- Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G**) predict optimized geometries and hydrogen-bonding patterns, aligning with crystallographic data from related pyrazole-carboxylates .
How do researchers address contradictions in reaction outcomes when using ethyl 5-amino-1H-pyrazole-4-carboxylate under varying conditions?
Discrepancies in yields or by-products often arise from:
- Catalyst incompatibility : For example, p-TSA may protonate the amino group, reducing nucleophilicity and yielding <10% product. Switching to TBAB/K₂CO₃ avoids this issue .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) can accelerate side reactions like ester hydrolysis, whereas ethanol suppresses this .
- Substrate steric effects : Bulky aldehydes (e.g., 4-chlorobenzaldehyde) may hinder cyclization; pre-activation via microwave-assisted heating improves kinetics .
What advanced strategies are employed to study the hydrogen-bonding networks in crystalline derivatives of this compound?
Graph set analysis (GSA) and X-ray crystallography are critical:
- GSA : Identifies recurring motifs (e.g., R₂²(8) rings from N–H···O interactions) to predict packing stability .
- ORTEP-3 : Visualizes thermal ellipsoids and torsion angles, confirming planar conformations in pyrazole rings .
- SHELX refinement : Resolves disorder in ester groups, particularly when substituents (e.g., methyl or aryl) introduce rotational ambiguity .
What safety protocols are essential when handling ethyl 5-amino-1H-pyrazole-4-carboxylate in synthetic workflows?
- PPE : Nitrile gloves, lab coats, and safety goggles mitigate dermal/ocular exposure (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335) .
- Waste disposal : Segregate acidic by-products (e.g., hydrolyzed carboxylic acids) for neutralization before disposal .
How does the electronic nature of substituents on the pyrazole ring influence the reactivity of this compound in nucleophilic additions?
The amino and ester groups direct reactivity:
- Amino group : Enhances nucleophilicity at N1, facilitating Michael additions to α,β-unsaturated carbonyls .
- Ester group : Electron-withdrawing effect stabilizes intermediates during cyclocondensation, as seen in reactions with thiourea or phenyl dithiocarbamates .
- Steric effects : Bulky substituents (e.g., tosyl groups) at N1 hinder ring closure but improve regioselectivity in hybrid formation .
What are the limitations of current synthetic methodologies using ethyl 5-amino-1H-pyrazole-4-carboxylate, and how are they being addressed?
- Low yields in multicomponent reactions : Additives like molecular sieves absorb water, shifting equilibrium toward product in dehydrative steps .
- Scale-up challenges : Flow chemistry systems improve heat/mass transfer for gram-scale syntheses .
- By-product formation : HPLC-guided purification isolates minor impurities (e.g., uncyclized intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
